N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
This compound features a thiazole core substituted with a 2-((4-fluorobenzyl)amino)-2-oxoethyl group and a benzamide moiety. Its molecular weight is 397.43 g/mol (calculated from C₁₉H₁₇FN₄O₂S), and its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent .
Properties
IUPAC Name |
N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-8-6-13(7-9-15)11-21-17(24)10-16-12-26-19(22-16)23-18(25)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPCNWFBWUKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their pharmacological activities against various targets .
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial and antiproliferative activities .
Biochemical Pathways
Related compounds have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Result of Action
Related compounds have shown promising results against various bacterial species and cancer cell lines .
Biological Activity
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, often referred to as FBTA, is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of FBTA, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
FBTA is characterized by the following structural features:
- Thiazole Ring : Contributes to its biological activity.
- Fluorobenzyl Group : Enhances lipophilicity and potentially influences pharmacokinetics.
- Amide Functional Group : Involved in various biological interactions.
The molecular formula is , with a molecular weight of 359.38 g/mol. FBTA appears as a light-yellow crystalline powder and is moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Antitumor Activity
Research indicates that FBTA exhibits significant antitumor properties. A study demonstrated that FBTA inhibited tumor growth in xenograft models, achieving a tumor growth inhibition (TGI) of 48.89%, comparable to standard treatments . The mechanism of action appears to involve promoting apoptosis and inducing cell cycle arrest at the G2/M phase in HepG2 liver cancer cells. The apoptosis rate increased significantly with higher concentrations of FBTA, demonstrating its potential as an effective anticancer agent .
FBTA's biological activity can be attributed to several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : FBTA has been identified as a potent HDAC inhibitor, which plays a crucial role in regulating gene expression related to cell cycle progression and apoptosis .
- Cell Cycle Arrest : Studies show that FBTA causes an increase in the percentage of cells in the G2/M phase, indicating its ability to disrupt normal cell cycle progression .
- Synergistic Effects with Other Drugs : When combined with other chemotherapeutic agents like taxol and camptothecin, FBTA enhances their anticancer efficacy at low concentrations .
Comparative Analysis with Similar Compounds
To better understand FBTA's unique properties, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Contains oxadiazole ring | Potential for different biological activity due to oxadiazole incorporation |
| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Investigated for neuroprotective effects |
| 2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-N-(4-fluorophenyl)acetamides | Thiazole and phenolic components | Explored for antibacterial properties |
FBTA stands out due to its specific combination of thiazole and acetamide functionalities along with a fluorinated aromatic ring, which may provide distinct pharmacological profiles compared to similar compounds.
Case Studies
- In Vivo Studies : A recent study involving xenograft models showed that FBTA significantly inhibited tumor growth compared to control groups, reinforcing its potential as an anticancer therapeutic agent .
- Cell Line Studies : In vitro assays using HepG2 cells revealed that FBTA not only inhibits cell proliferation but also induces apoptosis effectively when compared to established HDAC inhibitors like SAHA .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Compound 9b ()
- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide.
- Key Differences: Incorporates a triazole linker and a 4-fluorophenyl group directly attached to the thiazole. The acetamide group (vs. benzamide) and triazole may improve solubility but reduce steric bulk compared to the target compound.
GSK1570606A ()
- Structure: 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.
- Key Differences: Replaces benzamide with acetamide and includes a pyridyl-thiazole motif. The pyridine ring may enhance π-π stacking in target binding.
- Implication: The absence of a 4-fluorobenzylamino side chain could reduce selectivity for fluorophobic targets .
Fluorinated Analogues
BLD-559123 ()
- Structure: (S)-N-((S)-1-Cyclohexyl-2-((S)-2-(4-(4-fluorobenzyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxo...
- Key Differences: Contains a 4-fluorobenzyl-thiazole group but integrates a pyrrolidine ring and cyclohexyl group, increasing molecular complexity (MW: ~600 g/mol).
- Relevance: The fluorobenzyl group is conserved, suggesting shared targeting mechanisms, while the additional rings may improve blood-brain barrier penetration .
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide ()
- Structure: Difluorobenzyl substitution with a pivalamide terminus.
- Key Differences: The 2,6-difluoro substitution increases steric hindrance and electron-withdrawing effects compared to the target’s mono-fluoro group. Pivalamide (tert-butyl) enhances metabolic stability but reduces hydrogen-bonding capacity .
Bioactive Thiazole Derivatives
Compound 7 ()
- Structure: N-(2-(5-(4-Nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide.
- Key Differences: A thiazolidinone core with nitro and chlorophenyl groups. The nitro group’s strong electron-withdrawing nature may enhance antimicrobial activity (pMICam = 1.86 µM/mL) but increase toxicity risks.
- QSAR Insight: Kier’s α shape index and HOMO energy correlate with activity, suggesting the target’s fluorobenzyl group could similarly optimize electronic parameters .
Compound 10 ()
- Structure: Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate.
- Key Differences: Benzo[d]thiazole and triazole moieties increase rigidity. The ethyl ester may improve oral bioavailability but require metabolic activation .
Comparative Data Table
Key Insights and Implications
- Fluorine’s Role : The 4-fluorobenzyl group in the target compound balances electron-withdrawing effects and metabolic stability, avoiding the toxicity risks of nitro groups (as in ) .
- Amide vs. Triazole Linkers : The benzamide terminus may confer stronger hydrogen-bonding interactions than acetamide or triazole-containing analogs, improving target selectivity .
- Structural Complexity : Compounds with additional rings (e.g., BLD-559123) show enhanced pharmacokinetic properties but may face synthetic challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
